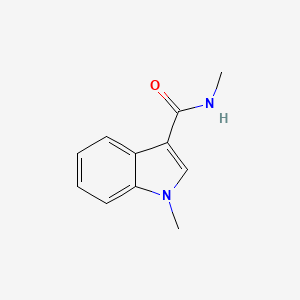

N,1-dimethyl-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYWSIWHXTWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N,1 Dimethyl 1h Indole 3 Carboxamide and Its Analogs

Synthetic Pathways to the 1H-Indole-3-carboxamide Core Structure

The foundational 1H-indole-3-carboxamide scaffold is typically assembled through a sequence of reactions that introduce the necessary functional groups at the C3 and N1 positions of the indole (B1671886) ring.

Formylation Reactions for Indole-3-carboxaldehyde (B46971) Precursors

The introduction of a formyl group at the C3 position of the indole ring is a critical first step in many synthetic routes. This transformation yields indole-3-carboxaldehyde, a key intermediate. Several methods are available for this purpose, with the Vilsmeier-Haack reaction being a prominent and widely used technique. ekb.egresearchgate.net

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comijpcbs.com This electrophilic species then attacks the electron-rich C3 position of the indole ring. The reaction is generally high-yielding and provides a direct route to indole-3-carboxaldehydes. ekb.eg Catalytic versions of the Vilsmeier-Haack reaction have also been developed, offering milder reaction conditions. orgsyn.org

Other formylation methods, though less commonly employed for this specific transformation, include the Reimer-Tiemann reaction and the Grignard reaction. ekb.eg The choice of method often depends on the specific substrate and the desired reaction scale.

| Reaction | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | High yields, widely applicable, uses an electrophilic iminium species. ekb.egjk-sci.comijpcbs.com |

| Catalytic Vilsmeier-Haack | Catalyst, formamide (B127407) derivative | Milder conditions compared to the classical approach. orgsyn.org |

| Reimer-Tiemann Reaction | CHCl₃, base (e.g., KOH) | Involves a dichlorocarbene (B158193) intermediate. ekb.eg |

| Grignard Reaction | Indolylmagnesium halide, formylating agent | Utilizes an organometallic intermediate. ekb.eg |

Amidation Reactions to Introduce the Carboxamide Moiety

With the indole-3-carboxaldehyde in hand, the next step is the introduction of the carboxamide group. This is typically achieved by first oxidizing the aldehyde to a carboxylic acid, followed by an amidation reaction.

The oxidation of indole-3-carboxaldehyde to indole-3-carboxylic acid can be accomplished using various oxidizing agents. Once the carboxylic acid is formed, it can be converted to the corresponding carboxamide through several methods. A common approach involves the use of coupling agents that activate the carboxylic acid, facilitating its reaction with an amine. tandfonline.com Widely used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt). Other reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. tandfonline.com

N-Alkylation and N-Substitution Strategies on the Indole Nitrogen

The final step in constructing the core structure of many analogs involves the substitution on the indole nitrogen. N-alkylation is a common modification that can be achieved through various methods.

A traditional approach to N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. researchgate.net More contemporary methods include copper-catalyzed and zinc-catalyzed N-alkylation reactions, which can offer milder conditions and broader substrate scope. nih.gov Microwave-assisted N-alkylation has also been shown to be an efficient method for accelerating these reactions. nih.gov

Specific Synthesis Routes for N,1-dimethyl-1H-indole-3-carboxamide

A plausible and efficient synthetic route to this compound starts from the commercially available 1-methyl-1H-indole.

Step-by-step Procedures and Reaction Conditions

Step 1: Formylation of 1-methyl-1H-indole

The synthesis commences with the Vilsmeier-Haack formylation of 1-methyl-1H-indole to produce 1-methyl-1H-indole-3-carboxaldehyde. sigmaaldrich.com In a typical procedure, phosphorus oxychloride is added dropwise to a cooled solution of N,N-dimethylformamide. 1-methyl-1H-indole is then added to the resulting Vilsmeier reagent, and the reaction mixture is stirred at a controlled temperature. Upon completion, the reaction is quenched with an aqueous base, and the product is isolated.

Step 2: Oxidation of 1-methyl-1H-indole-3-carboxaldehyde

The resulting aldehyde is then oxidized to 1-methyl-1H-indole-3-carboxylic acid. ontosight.ai This can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The reaction conditions are typically mild to avoid degradation of the indole ring.

Step 3: Amidation of 1-methyl-1H-indole-3-carboxylic acid

The final step is the amidation of 1-methyl-1H-indole-3-carboxylic acid with methylamine (B109427). To facilitate this reaction, the carboxylic acid is often activated. One common method is the conversion of the carboxylic acid to its acid chloride by reacting it with thionyl chloride. The resulting 1-methyl-1H-indole-3-carbonyl chloride is then reacted with methylamine to yield the final product, this compound.

Yield Optimization and Reaction Efficiency

For the Vilsmeier-Haack formylation , the reaction temperature and the stoichiometry of the reagents are critical parameters. sid.ir Careful control of the addition rate of POCl₃ and the reaction temperature can minimize the formation of side products and maximize the yield of the desired aldehyde.

In the oxidation step , the choice of oxidant and reaction conditions is crucial to ensure complete conversion of the aldehyde without over-oxidation or degradation of the indole nucleus. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential.

For the amidation reaction , the efficiency can be significantly influenced by the choice of coupling agent or the method of acid activation. When using thionyl chloride, ensuring the complete removal of excess reagent before the addition of methylamine is important to prevent side reactions. The use of modern coupling reagents can offer milder conditions and may lead to higher yields with fewer purification challenges. researchgate.netnih.gov The reaction temperature and the choice of solvent also play a significant role in the outcome of the amidation step.

| Synthetic Step | Parameters to Optimize | Rationale |

|---|---|---|

| Formylation | Temperature, Reagent Stoichiometry | To control the rate of reaction and minimize by-product formation. sid.ir |

| Oxidation | Choice of Oxidant, Reaction Time | To ensure complete conversion without degrading the indole ring. |

| Amidation | Coupling Agent/Activation Method, Solvent, Temperature | To maximize the efficiency of amide bond formation and simplify purification. researchgate.netnih.gov |

Synthesis of Structurally Related this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new chemical entities. Methodologies for creating structural variations of this core scaffold include diversity-oriented synthesis to generate libraries of compounds, enantioselective techniques to produce specific chiral molecules, and the preparation of deuterated analogs for in-depth mechanistic studies.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for expanding chemical space and generating libraries of structurally diverse molecules from a common starting material. nih.gov This approach is particularly valuable in drug discovery for identifying novel compounds with desired biological activities. nih.gov For indole-based scaffolds, DOS often involves sequential reactions that introduce complexity and variety in a controlled manner. nih.govrsc.org

An efficient DOS strategy for creating analogs related to this compound can begin with a key intermediate, such as 1-methyl-1H-indole-3-carbaldehyde. The synthesis of this precursor is well-established, typically involving the N-alkylation of 1H-indole-3-carbaldehyde with an alkyl halide like methyl iodide in the presence of a base. mdpi.com

Below is a representative table of synthetic approaches for generating diversity from an indole-3-carbaldehyde core.

| Reaction Type | Reagents/Conditions | Resulting Scaffold/Diversity | Reference |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride), K₂CO₃, CH₃CN/DMF | Variation at the N1-position of the indole ring. | mdpi.com |

| Reductive Amination | Various primary/secondary amines, reducing agent (e.g., NaBH(OAc)₃) | Diverse substituents on the amine of the side chain. | N/A |

| Pictet-Spengler Reaction | Tryptamines, aldehydes/ketones | Formation of fused tetrahydro-β-carboline systems. | rsc.org |

| Ugi Multicomponent Reaction | Aldehyde, amine, isocyanide, carboxylic acid | Highly substituted peptide-like structures. | N/A |

Enantioselective Synthesis Techniques for Chiral Analogs

The synthesis of single-enantiomer chiral compounds is critical, as different enantiomers of a molecule can exhibit distinct biological activities. For analogs of this compound that possess stereogenic centers, enantioselective synthesis is essential. Several advanced catalytic methods have been developed for the asymmetric synthesis of chiral indole derivatives. nih.govoaepublish.comnih.gov

Organocatalysis, particularly with chiral phosphoric acids (CPAs), has proven effective for the enantioselective construction of axially chiral 3-arylindole frameworks. oaepublish.com This method involves the nucleophilic addition of substituted indoles to electrophilic partners like iminoquinones under mild conditions, achieving high efficiency and enantioselectivity. oaepublish.com

Metal-catalyzed reactions also offer robust routes to chiral indoles. For example, cobalt-catalyzed enantioselective hydroalkylation can introduce a diverse set of alkyl groups at the α-position of chiral indoles. nih.gov This method is flexible and can produce chiral indoles with minimally different α-alkyl substituents, a challenging task for other synthetic methods. nih.gov Furthermore, copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes provides an atom-economical pathway to a variety of chiral cyclopropane-fused polycyclic N-heterocycles with excellent enantioselectivity. nih.gov These cyclopropane-fused indolines can be further transformed into other valuable chiral structures. nih.gov

The table below summarizes key enantioselective methods applicable to the synthesis of chiral indole analogs.

| Catalytic System | Reaction Type | Key Features | Reference |

| Chiral Phosphoric Acid (CPA) | Organocatalytic Indolization | Constructs axially chiral 3-arylindoles from iminoquinones; mild conditions. | oaepublish.com |

| Cobalt-Hydride Complex | Enantioselective Hydroalkylation | High flexibility in introducing diverse alkyl groups at the α-position. | nih.gov |

| Chiral Copper Complex | Asymmetric Dearomative Cyclopropanation | Atom-economical synthesis of chiral cyclopropane-fused indolines from indole-diynes. | nih.gov |

| Palladium/Chiral Ligand | Dearomative Prenylation | Catalyzes enantioselective dearomative prenylation of indole derivatives. | researchgate.net |

Preparation of Deuterated Analogs for Mechanistic Studies

Deuterium-labeled compounds, or deuterated analogs, are invaluable tools in mechanistic studies, particularly for investigating metabolic pathways and reaction mechanisms. The replacement of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes due to the kinetic isotope effect, potentially leading to improved metabolic stability and pharmacokinetic profiles. nih.gov

The synthesis of deuterated analogs of this compound can be achieved by incorporating deuterium-labeled building blocks during the synthesis. nih.govorgsyn.org For instance, to introduce deuterium into the indole core, a deuterated version of a key intermediate like indole-3-carboxaldehyde can be used. A catalytic Vilsmeier-Haack reaction employing deuterated N,N-dimethylformamide (DMF-d7) as the deuterium source provides an effective method for preparing deuterated indole-3-carboxaldehydes under mild conditions. orgsyn.org

Alternatively, direct metal-catalyzed hydrogen-deuterium (H-D) exchange reactions on advanced intermediates or the final compound can be employed. nih.gov This strategy often utilizes catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source such as D₂O. nih.gov Once the deuterated indole core or other necessary deuterated fragments are synthesized, classical amide bond formation reactions can be used to assemble the final deuterated this compound analog. nih.gov

The following table outlines strategies for the preparation of deuterated indole derivatives.

| Deuteration Strategy | Key Reagents | Position of Deuteration | Reference |

| Catalytic Vilsmeier-Haack | DMF-d7, P(III)/P(V)=O cycle | Formyl group of indole-3-carboxaldehyde | orgsyn.org |

| Metal-Catalyzed H-D Exchange | Pd/C, D₂O, H₂ atmosphere | Aromatic positions of the indole ring | nih.gov |

| Use of Labeled Precursors | Deuterated amines or alkyl halides | N-methyl group or other specific sites | N/A |

Structure Activity Relationship Sar Studies of N,1 Dimethyl 1h Indole 3 Carboxamide Derivatives

Influence of Indole (B1671886) Core Substitutions on Biological Activity

Substitutions on the bicyclic indole ring system are a key determinant of the molecule's biological effects. The nature, position, and size of these substituents can profoundly alter the compound's electronic and steric properties, thereby influencing its binding affinity and functional activity.

Table 1: Influence of N1-Substituent on Biological Activity

| N1-Substituent | Compound Series | Biological Effect | Source |

|---|---|---|---|

| N-alkoxy (1-4 carbons) | Indole-3-carbinol derivatives | Increased efficacy in cell cycle arrest | nih.gov |

| Benzyl (B1604629) | Indole-3-carboxamides | Required for maximal SOD inhibition | tandfonline.com |

| para-Fluoro benzyl | Indole-3-carboxamides | Positive impact on SOD inhibition | tandfonline.comnih.gov |

| 4-Fluorobenzyl | Indole-2-carboxamide | Detrimental to anti-inflammatory activity | tandfonline.com |

| Free N-H | 3-Carboxamide indoles | Tolerated in C3-functionalization reactions | nih.gov |

The C2 and C3 positions of the indole core are also critical for biological activity, and substitutions at these sites can lead to diverse outcomes. The C3 position, in particular, has been a focal point for modifications, with studies showing that the nature of the substituent significantly affects antioxidant properties. nih.gov However, substitutions such as aldehydes or olefins at the C3 position have also been reported to cause a significant reduction in the anticancer activity of certain indoles. mdpi.com The 3-carboxamide group itself can act as a directing group in chemical syntheses, allowing for selective functionalization at the C2 position. nih.govchemrxiv.org

In a series of 1H-indole-2-carboxamides evaluated as CB1 allosteric modulators, short alkyl groups at the C3 position were found to enhance modulation potency. nih.gov Conversely, in the development of antitubercular agents, it was found that extending the linker between the indole scaffold and an adamantane moiety via ring insertion at the C2/C3 positions was detrimental to activity, suggesting strict steric requirements at the target protein. rsc.org

Modulations of the Carboxamide Moiety and its Significance

The carboxamide group at the C3 position is not merely a passive linker but an active participant in molecular interactions, often through hydrogen bonding. nih.gov Its structure and orientation are crucial for target engagement.

The substituents attached to the nitrogen atom of the carboxamide play a pivotal role in defining the biological activity. In studies of indole-3-carboxamides as antioxidants, the presence of halogenated substituents on the N-benzyl ring was found to be a key factor. tandfonline.com For example, dichloro- and difluoro-substituted N-benzyl indole-3-carboxamide derivatives showed 100% inhibition of superoxide anion formation (SOD). tandfonline.comnih.gov Generally, halogenated derivatives were found to be more active than their non-halogenated counterparts. tandfonline.comnih.gov Similarly, for indole-2-carboxamides acting as CB1 allosteric modulators, an electron-donating group at the 4-position on the N-phenyl ring was an important feature for activity. nih.gov

Table 2: Effect of N-Substituent on the Carboxamide Moiety

| N-Substituent on Carboxamide | Compound Series | Biological Effect | Source |

|---|---|---|---|

| Dichloro-benzyl | Indole-3-carboxamide | 100% SOD Inhibition | tandfonline.com |

| Difluoro-benzyl | Indole-3-carboxamide | 100% SOD Inhibition | tandfonline.com |

| 4-Diethylamino-phenyl | Indole-2-carboxamide | Enhanced CB1 receptor modulation | nih.gov |

| Halogenated Benzyl Groups | Indole-3-carboxamide | Generally more active than non-halogenated | nih.gov |

The orientation of the amide linker is critical. For a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the 3-carboxamide was essential for activity. nih.gov The indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse amide isomer was inactive even at high concentrations. nih.gov The structural orientation of the amide linker has also been shown to profoundly influence serum compatibility and gene transfer properties in other molecular contexts. nih.gov

Isosteric replacement of the amide group offers a strategy to modulate a compound's properties. Replacing the amide NH group with an ester oxygen in a series of indolylglyoxylylamides resulted in compounds with lower affinity for the benzodiazepine receptor, demonstrating that the amide NH group is favorable for this specific interaction. nih.gov In other cases, replacing an amide linker with a more stable 1,2,3-triazole moiety has been successfully used to improve metabolic stability and pharmacokinetic profiles while maintaining receptor potency. researchgate.net

Correlation of Structural Features with Specific Receptor Interactions

The structural modifications of N,1-dimethyl-1H-indole-3-carboxamide derivatives directly correlate with their binding and activity at specific biological receptors. For instance, within indole-3-carboxamide derivatives acting as synthetic cannabinoids, small structural differences lead to large variations in activity at CB1 and CB2 receptors. nih.gov 5F-MDMB-PICA, an indole-3-carboxamide derivative, was found to be highly active, with EC50 values of 3.26 nM for CB1 and 0.87 nM for CB2. nih.gov In another example, ADB-FUBINACA was the most potent SC tested, with sub-nanomolar EC50 values at both CB1 (0.69 nM) and CB2 (0.59 nM) receptors. nih.gov

For a different class of compounds, N-1-substituted indazole-3-carboxamides were evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Introducing a three-carbon linker between the indazole-3-carboxamide and a dioxoindolinyl group led to compound 5 with an IC50 of 6.8 μM. nih.gov Docking studies of antitubercular indole-2-carboxamides revealed that the amide linker was positioned in a hydrophilic subsite of the MmpL3 protein, where the amide NH formed a crucial hydrogen bond with an aspartate residue (Asp645). rsc.org These findings underscore the direct link between specific structural elements and key interactions within a receptor's binding site.

Table 3: Correlation of Structure with Receptor Activity

| Compound/Structural Feature | Target Receptor/Enzyme | Activity (EC50/IC50) | Key Interaction/Finding | Source |

|---|---|---|---|---|

| 5F-MDMB-PICA | CB1/CB2 | 3.26 nM / 0.87 nM | High potency indole-3-carboxamide | nih.gov |

| ADB-FUBINACA | CB1/CB2 | 0.69 nM / 0.59 nM | Most potent SC tested in the study | nih.gov |

| 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | PARP-1 | 6.8 μM | N-1 linker enhances inhibitory activity | nih.gov |

| Indole-2-carboxamide scaffold | MmpL3 | - | Amide NH forms H-bond with Asp645 | rsc.org |

| Indolylglyoxylylamides | Benzodiazepine Receptor | - | Amide NH is favorable for interaction | nih.gov |

Identification of Pharmacophoric Elements

A thorough review of existing literature did not yield specific studies detailing the pharmacophoric elements of this compound derivatives. Pharmacophore modeling is a crucial aspect of rational drug design, identifying the essential spatial arrangement of molecular features necessary for biological activity. For many classes of indole-3-carboxamides, key pharmacophoric features often include the indole nitrogen as a hydrogen bond donor or acceptor, the aromatic ring system for hydrophobic or pi-stacking interactions, and the carboxamide group for hydrogen bonding. However, without specific research on this compound, any description of its pharmacophore would be speculative and extrapolated from more broadly studied, structurally related compounds.

Stereochemical Considerations in SAR (e.g., enantiomeric differences)

Similarly, there is a lack of specific research into the stereochemical considerations for this compound derivatives. The introduction of chiral centers can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles. For many bioactive molecules, one enantiomer is often more active than the other. However, as this compound itself is not chiral, stereochemical considerations would only become relevant in derivatives that have chiral centers introduced elsewhere in the molecule. Without studies on such chiral derivatives of this compound, it is not possible to provide an evidence-based discussion on enantiomeric differences in its SAR.

Molecular Pharmacology and Mechanism of Action Studies

Enzymatic Inhibition and Modulatory Activities4.2.1. Interaction with Key Metabolic Enzymes (e.g., CYP enzymes)4.2.2. Modulation of Other Enzymes (e.g., HDAC, Hepsin, sterol 14α-demethylase)

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research on N,1-dimethyl-1H-indole-3-carboxamide is needed to elucidate its pharmacological properties.

Cellular Pathway Modulation

There is currently no specific scientific evidence available to detail the effects of this compound on cell cycle progression or its potential to induce mitotic arrest. While other indole-containing compounds have been studied for their antiproliferative effects, which are often linked to cell cycle modulation, such data for this compound is absent in the reviewed literature.

The antiviral properties and the specific mechanisms of action of this compound have not been documented in the available research. Investigations into other indole-3-carboxylic acid derivatives have shown potential in inhibiting viral replication, including that of SARS-CoV-2, but these findings cannot be directly extrapolated to this compound.

Information regarding the interaction of this compound with cellular transport systems, such as its potential to act as a substrate for P-glycoprotein (P-gp), is not present in the current body of scientific literature. While some indole-2-carboxamide derivatives have been identified as P-gp substrates, this characteristic has not been confirmed for this compound.

Molecular Basis of Biological Effects

Due to the lack of studies on its effect on mitosis, the molecular basis of any potential antimitotic mechanisms of this compound remains uninvestigated.

Specific studies detailing the antimicrobial and antifungal action mechanisms of this compound are not available. Research on other indole-3-carboxamide derivatives suggests that their antimicrobial effects may involve the disruption of bacterial membranes. However, without direct experimental evidence, the specific mechanisms for this compound cannot be determined.

Conceptual Basis for Other Biological Activities (e.g., anticancer, anti-inflammatory)

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov This versatility has led to the investigation of indole derivatives, including those with a carboxamide moiety at the 3-position, for a range of therapeutic applications beyond their primary pharmacological class. The conceptual basis for the potential anticancer and anti-inflammatory activities of this compound is largely extrapolated from the extensive research conducted on structurally related indole-3-carboxamides and other indole derivatives.

Anticancer Activity

The rationale for exploring indole-3-carboxamide derivatives as anticancer agents stems from their demonstrated ability to interfere with multiple oncogenic targets and pathways crucial for tumor progression. nih.gov Research has shown that the indole scaffold can modulate critical signaling pathways involved in apoptosis, cell cycle regulation, and topoisomerase inhibition. nih.govmdpi.com

Mechanistic Insights from Related Compounds:

Interaction with Key Oncogenic Targets: Molecular docking studies on various N-substituted indole-2-carboxamides have revealed favorable binding interactions with key cancer-related targets, including topoisomerase–DNA complexes, PI3Kα (Phosphoinositide 3-kinase alpha), and EGFR (Epidermal Growth Factor Receptor). nih.gov

Induction of Apoptosis: Many indole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. mdpi.comresearchgate.net For example, Indole-3-carbinol (I3C) and its metabolites can impair the growth and trigger apoptosis in various cancer cell lines. researchgate.net The mechanisms often involve the modulation of apoptosis-related proteins, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2). mdpi.com

Cell Cycle Arrest: Indole compounds have been shown to suppress the proliferation of cancer cells by causing cell cycle arrest. researchgate.net For instance, indole-3-carboxylic acid was found to enhance doxorubicin-induced cell cycle arrest in colorectal cancer cells. researchgate.net

Inhibition of Tubulin Polymerization: Certain indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This interference with microtubule function can lead to cell cycle arrest and apoptosis. mdpi.commdpi.com

Cytotoxic Activity of Indole-Carboxamide Derivatives:

Numerous studies have synthesized and evaluated series of indole-carboxamide derivatives, demonstrating their potent cytotoxic effects against a variety of human cancer cell lines. nih.govmdpi.comyu.edu.jo These findings support the potential of this chemical class as a source for new anticancer therapeutics. nih.gov

Table 1: Cytotoxic Activity of Selected Indole Derivatives Against Human Cancer Cell Lines

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| N-substituted 1H-indole-2-carboxamides | Compound 12 | K-562 (Leukemia) | 0.33 µM | nih.gov |

| Compound 14 | K-562 (Leukemia) | 0.61 µM | ||

| Compound 10 | HCT-116 (Colon) | 1.01 µM | ||

| Indole-chalcone derivatives | Compound 4 | Various (6 lines) | 6 to 35 nM | mdpi.com |

| Indole-thiazolidinedione-triazole hybrids | Compound 26 | MCF-7 (Breast) | 3.18 µM | mdpi.com |

Anti-inflammatory Activity

The conceptual framework for the anti-inflammatory potential of this compound is based on the well-documented anti-inflammatory properties of the indole scaffold, famously represented by the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole acetic acid derivative. nih.govchemrxiv.org Derivatives of indole are known to target key mediators and pathways in the inflammatory cascade. nih.govnih.gov

Mechanistic Insights from Related Compounds:

Cyclooxygenase (COX) Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Studies on synthetic indole derivatives have identified compounds that selectively inhibit COX-2 expression, which is desirable as it mediates inflammation while sparing the gastroprotective effects of COX-1. nih.gov

Modulation of Pro-inflammatory Cytokines: Indole derivatives have been shown to reduce the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). chemrxiv.orgnih.govchemrxiv.org These cytokines play a central role in orchestrating the inflammatory response. mdpi.com

Inhibition of Inflammatory Mediators: Research has demonstrated that indole derivatives can inhibit other key inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophages, certain indole compounds significantly reduced the levels of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.orgchemrxiv.org

Interaction with the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the immune and inflammatory responses, controlling the expression of many pro-inflammatory genes. chemrxiv.orgsemanticscholar.org Molecular docking studies suggest that some indole derivatives may exert their anti-inflammatory effects by interacting with the NF-κB signaling pathway. chemrxiv.org

Aryl Hydrocarbon Receptor (AhR) Agonism: Some tryptophan metabolites containing the indole structure, such as Indole-3-carbinol (I3C) and Indole-3-carboxaldehyde (B46971) (IAld), are known agonists of the Aryl hydrocarbon Receptor (AhR). nih.govmdpi.com Activation of AhR has been linked to anti-inflammatory effects, including the suppression of the NLRP3 inflammasome, a key component of the innate immune response. nih.govmdpi.com

Table 2: Anti-inflammatory Effects of Selected Indole Derivatives

| Compound/Derivative Class | Model | Observed Effect | Reference |

|---|---|---|---|

| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. | nih.gov |

| Indole derivatives of Ursolic Acid | LPS-stimulated RAW 264.7 macrophages | Reduced levels of NO, TNF-α, IL-6, IL-1β, iNOS, and COX-2. Upregulated anti-inflammatory IL-10. | chemrxiv.orgchemrxiv.org |

| Indole Schiff base derivatives | Carrageenan-induced paw edema | Inhibition of edema, selective inhibition of COX-2 expression. | nih.gov |

| Indole-3-carboxaldehyde (IAld) | LPS-stimulated intestinal epithelial cells | Inhibited activation of the NLRP3 inflammasome. | mdpi.com |

Preclinical Pharmacological and Biological Investigations

In Vitro Assays for Biological Activity Evaluation

In vitro assays are the initial step in characterizing the biological activity of a compound. They are conducted in a controlled laboratory environment, outside of a living organism, to determine potency, selectivity, and metabolic fate.

Cell-based assays are fundamental for evaluating the cytotoxic or antiproliferative potential of indole (B1671886) carboxamide derivatives. These assays help determine a compound's potency (the concentration required to produce a specific effect) and its selectivity towards target cells (e.g., cancer cells) versus non-target cells. The evaluation of thiazolyl-indole-2-carboxamide derivatives, for instance, revealed varying degrees of cytotoxic effects against different cancer cell lines while having a lower impact on noncancerous cell lines, which is a critical objective in developing anticancer drugs. nih.gov The inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

To assess a compound like N,1-dimethyl-1H-indole-3-carboxamide, researchers would typically expose a panel of cell lines (both cancerous and normal) to a range of concentrations. The results would indicate the compound's potency and therapeutic window.

Table 1: Illustrative Potency and Selectivity Data from a Cell-Based Assay

| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |

| MCF-7 (Breast Cancer) | Compound 6i | 6.10 ± 0.4 | 9.58 |

| A549 (Lung Cancer) | Compound 6v | 8.23 ± 0.5 | 7.10 |

| WI-38 (Normal Lung Fibroblast) | Compound 6v | 58.45 ± 2.1 | N/A |

Data is illustrative and based on findings for related indole carboxamide derivatives to demonstrate typical assay outputs. nih.gov

Enzyme assays are employed to determine if a compound directly interacts with and modulates the activity of a specific enzyme. Indole-based compounds are known to be potent and selective kinase inhibitors, targeting signaling pathways involved in cancer. nih.gov For example, various indole-3-acetamide derivatives have been shown to inhibit the α-amylase enzyme, suggesting a potential role in managing hyperglycemia. nih.gov Similarly, a series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives were synthesized and evaluated for their ability to inhibit the Na+/H+ exchanger. nih.gov These studies often reveal that specific structural features, such as the substitution at the 1-position of the indole ring, can significantly enhance inhibitory activity. nih.gov

Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insights into the compound's interaction with the enzyme's active site. researchgate.net

Table 2: Example Enzyme Inhibition Data for Indole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Type of Inhibition |

| Indole-3-acetamide 15 | α-Amylase | 1.09 ± 0.11 | Not Specified |

| Carboxamide 5k | α-Glucosidase | 26.8 ± 0.5 | Competitive |

| Acarbose (Standard) | α-Glucosidase | 752.0 ± 2.0 | Competitive |

Data is based on findings for related indole derivatives to illustrate typical enzyme assay results. nih.govresearchgate.net

Studies on related synthetic cannabinoid receptor agonists with an indole-3-carboxamide structure show they are often rapidly metabolized in vitro. mdpi.com Understanding the metabolic stability of this compound would be crucial for predicting its in vivo clearance and potential for first-pass metabolism. researchgate.net

Table 3: Representative Metabolic Stability Parameters in Human Liver Microsomes (HLM)

| Compound | T₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |

| Midazolam (Control) | 10.5 | 132 |

| Dextromethorphan (Control) | 25.0 | 55.4 |

Data represents typical control values in metabolic stability assays to illustrate measured parameters. mercell.com

In Vivo Pharmacological Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand how a compound behaves within a whole, living system and to connect its structural properties to its biological effects.

Pharmacodynamic (PD) studies assess the physiological and biochemical effects of a compound on the body. For indole derivatives, this can involve a wide range of animal models depending on the therapeutic target. For example, the neuroprotective properties of Indole-3-carbinol were evaluated in a middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. nih.gov In this study, researchers measured outcomes such as neurological deficits, brain infarction size, and blood-brain barrier leakage to quantify the compound's therapeutic effects. nih.gov Such studies provide crucial information on whether the in vitro activity of a compound translates to a meaningful biological effect in vivo.

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. These investigations involve synthesizing and testing a series of structurally related analogs to determine how specific chemical modifications influence biological activity. For instance, in the development of indazole-3-carboxamides as calcium channel blockers, SAR studies revealed that the specific regiochemistry of the amide linker was critical for activity. nih.gov One isomer actively inhibited calcium influx, while its reverse amide counterpart was inactive. nih.gov Similarly, research on N-substituted indole derivatives as Mcl-1 inhibitors involved modifying the indole core, a hydrophobic tail, and an acidic chain to analyze the impact on binding affinity and potency. nih.gov These correlations between structural changes and in vivo responses guide the rational design of more potent and selective drug candidates.

Based on a thorough review of the available research, dedicated computational chemistry and molecular modeling studies specifically focused on the compound This compound are not present in the provided search results. While extensive research exists for the broader class of indole derivatives, including indole-3-carboxamides and other substituted indoles, the specific analyses requested—such as detailed conformational analysis, DFT, HOMO/LUMO, MEP mapping, and molecular docking—could not be found for this exact molecule.

Therefore, it is not possible to generate an article with detailed, scientifically accurate research findings and data tables that strictly adheres to the provided outline for "this compound." To do so would require fabricating data, which would be scientifically inaccurate.

The available literature does, however, provide a clear framework for how such computational analyses are generally applied to related indole structures:

Density Functional Theory (DFT) is a common method used to investigate the electronic structure, geometry, and vibrational frequencies of indole derivatives.

HOMO/LUMO analysis is frequently employed to understand charge transfer within these molecules, which relates to their reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) mapping helps to identify reactive sites for electrophilic and nucleophilic attack by visualizing the charge distribution.

Molecular docking is widely used to predict how indole-based ligands might bind to protein targets, estimating their binding affinities and identifying key interactions.

Although these methodologies are standard, the specific quantitative results (e.g., bond lengths, energy gaps, binding affinities) are unique to each individual compound. Without studies performed directly on this compound, the requested article cannot be completed.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Studies

Characterization of Active Site Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). For N,1-dimethyl-1H-indole-3-carboxamide, while specific docking studies are not extensively published, the interaction patterns can be inferred from studies on structurally related indole (B1671886) derivatives. nih.govnih.govajchem-a.com These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of indole-based compounds to protein active sites. semanticscholar.org

The core indole scaffold is crucial for establishing multiple points of contact within a receptor's binding pocket. The bicyclic aromatic system is well-suited for engaging in hydrophobic interactions, particularly π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, the nitrogen atom within the indole ring can act as a hydrogen bond donor, forming key interactions with acceptor residues like aspartate or glutamate. semanticscholar.org

The substituents on the indole core of this compound play distinct roles in modulating these interactions. The carboxamide group at the 3-position is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group, though this is replaced by a methyl group in the target compound) and a hydrogen bond acceptor (via the carbonyl oxygen). Molecular docking studies on similar indole-3-carboxamide derivatives show the carbonyl oxygen frequently forming hydrogen bonds with backbone amides or polar side chains of residues like serine or threonine. researchgate.net The N-methyl group on the carboxamide and the methyl group at the 1-position of the indole ring contribute to the molecule's hydrophobic character, potentially fitting into lipophilic sub-pockets within the active site and enhancing binding affinity through van der Waals forces.

A summary of the potential interactions is presented in the table below.

| Molecular Feature | Interaction Type | Potential Interacting Amino Acid Residues |

| Indole Ring System | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Indole Ring System | Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Carboxamide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Arginine (Arg) |

| N1-Methyl Group | Hydrophobic/van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu) |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These in silico methods are essential in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov For indole derivatives, both 2D-QSAR and 3D-QSAR studies have been successfully employed to understand the structural requirements for various biological activities. semanticscholar.orgmdpi.comsemanticscholar.org

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological potencies. semanticscholar.org

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned compounds and a probe atom at various grid points. The resulting fields are then used to generate a QSAR model. For indole scaffolds, CoMFA models can reveal regions where bulky substituents are favored or disfavored for activity. For instance, a region of positive steric contribution (typically colored green in contour maps) would indicate that adding a larger group at that position could enhance biological activity. mdpi.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the physicochemical properties required for optimal interaction with the target receptor. semanticscholar.org For a molecule like this compound, CoMSIA could highlight the importance of the carboxamide's hydrogen bond accepting capability or the hydrophobicity of the N-methyl groups for its activity. A yellow contour in a CoMSIA map might indicate a region where hydrophobic character is beneficial, while a magenta contour could suggest it is detrimental. mdpi.com

These 3D-QSAR studies on related indole structures have demonstrated good predictive ability, guiding the synthesis of new derivatives with improved potency. mdpi.comnih.gov The resulting contour maps serve as a three-dimensional guide, illustrating the specific regions around the molecular scaffold where modifications are likely to increase or decrease biological activity.

Analysis of Molecular Descriptors for Pharmacokinetic Prediction (e.g., Polar Surface Area)

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success. For this compound, key descriptors can be analyzed to predict its likely pharmacokinetic behavior. While experimental data for this specific compound is limited, values can be computed or inferred from very close structural analogs like N,N-dimethyl-1H-indole-3-carboxamide. nih.gov

Two of the most influential descriptors for predicting oral bioavailability and central nervous system (CNS) penetration are the logarithm of the octanol-water partition coefficient (logP) and the Topological Polar Surface Area (TPSA).

LogP (Lipophilicity): This descriptor measures the hydrophobicity of a compound. It influences solubility, membrane permeability, and plasma protein binding. An optimal logP value, typically between 1 and 3, is often sought for good oral absorption. The computed XLogP3 value for the analog N,N-dimethyl-1H-indole-3-carboxamide is 1.9, which falls within this ideal range, suggesting favorable lipophilicity for membrane permeation. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. researchgate.net This descriptor is an excellent predictor of passive drug transport across membranes. psu.edu Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption. Furthermore, to cross the blood-brain barrier (BBB) and act on targets within the CNS, a TPSA of less than 90 Ų is typically required. researchgate.net The computed TPSA for N,N-dimethyl-1H-indole-3-carboxamide is 36.1 Ų, a value well below both thresholds. nih.gov This low TPSA value strongly suggests that this compound is likely to be readily absorbed from the gastrointestinal tract and has a high potential to penetrate the CNS.

The table below summarizes these key computed molecular descriptors for the closely related analog.

| Molecular Descriptor | Computed Value (for N,N-dimethyl-1H-indole-3-carboxamide) | Pharmacokinetic Implication | Reference |

| XLogP3 | 1.9 | Good lipophilicity for membrane permeability | nih.gov |

| Topological Polar Surface Area (TPSA) | 36.1 Ų | High probability of good oral absorption and CNS penetration | nih.gov |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability (Rule of Five) | nih.gov |

| Hydrogen Bond Acceptors | 1 | Favorable for membrane permeability (Rule of Five) | nih.gov |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating N,1-dimethyl-1H-indole-3-carboxamide from reaction mixtures, byproducts, and complex matrices. The choice of technique depends on the required resolution, sensitivity, and the scale of the analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a robust method for the identification and quantification of indole (B1671886) carboxamide derivatives. nih.gov For a compound like this compound, the technique involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then fragments the eluted molecules and analyzes the resulting ions.

The fragmentation patterns observed in the mass spectrum are critical for structural identification. For indole carboxamides, common fragmentation routes include cleavage of the amide group and characteristic cleavages within the indole ring structure. nih.gov These fragmentation pathways provide a molecular fingerprint that aids in the unambiguous identification of the compound, even in complex mixtures. nih.gov GC-MS methods are particularly valuable in forensic analysis for detecting synthetic cannabinoids, a class to which many indole carboxamide derivatives belong. nih.gov

Liquid chromatography-mass spectrometry, particularly using advanced configurations like tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), is a cornerstone for the analysis of indole derivatives. researchgate.net These techniques are preferred for their high sensitivity and applicability to a wide range of compounds, including those that are not sufficiently volatile for GC-MS.

LC-MS/MS: This technique provides exceptional selectivity and sensitivity by using multiple stages of mass analysis. For this compound, specific precursor-to-product ion transitions can be monitored, allowing for precise quantification even at very low concentrations. amazonaws.combohrium.com

HRMS (e.g., Q-ToF-MS): High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. researchgate.net This capability is crucial for confirming the identity of novel compounds and distinguishing between isomers. Research on related indole-3-carboxylic acid derivatives has utilized techniques like UHPLC-HRMS to establish their structure definitively. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional high-performance liquid chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. mdpi.com In the context of analyzing this compound, UPLC can be used for purity assessment and quantification. mdpi.com The enhanced separation efficiency of UPLC is particularly beneficial when analyzing complex samples containing closely related impurities. researchgate.net

Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov This separation is critical in pharmaceutical research, as different enantiomers of a chiral drug can have distinct biological activities. nih.govnih.gov

However, the this compound molecule is achiral; it does not possess a chiral center and therefore does not exist as enantiomers. Consequently, chiral chromatography is not an applicable technique for its analysis. This method is, however, essential for the analysis of related indole compounds that do possess chirality, where it is used to resolve and quantify the individual enantiomers. researchgate.netresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural elucidation of molecules. They provide information about the molecular framework, connectivity of atoms, and the chemical environment of various functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic compounds like this compound. nih.govresearchgate.nettandfonline.com Through various NMR experiments, including 1H (proton) and 13C (carbon-13) spectroscopy, a complete picture of the molecular structure can be assembled.

While specific experimental data for this compound were not available in the consulted resources, a reliable prediction of its spectral characteristics can be made by analyzing data from closely related structures, such as 1-Methyl-N-phenyl-1H-indole-3-carboxamide. rsc.org

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the indole ring, a singlet for the N1-methyl group, and a singlet (or two closely spaced singlets due to restricted rotation around the C-N amide bond) for the two methyl groups of the carboxamide function.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the indole core, the N1-methyl carbon, the amide carbonyl carbon, and the N,N-dimethyl carbons.

The table below presents the predicted NMR chemical shifts for this compound, based on the analysis of similar compounds. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Type | Assignment |

|---|---|---|---|

| ¹H | ~8.2 | Singlet | Indole H2 |

| ¹H | ~7.5-8.2 | Multiplet | Indole H4, H7 |

| ¹H | ~7.2-7.3 | Multiplet | Indole H5, H6 |

| ¹H | ~3.9 | Singlet | N1-CH₃ |

| ¹H | ~3.1 | Singlet | N(CH₃)₂ |

| ¹³C | ~165 | Carbonyl | C=O |

| ¹³C | ~137 | Aromatic | Indole C7a |

| ¹³C | ~130-133 | Aromatic | Indole C2 |

| ¹³C | ~120-127 | Aromatic | Indole C4, C5, C6, C7 |

| ¹³C | ~110 | Aromatic | Indole C3a |

| ¹³C | ~105-110 | Aromatic | Indole C3 |

| ¹³C | ~37 | Aliphatic | N(CH₃)₂ |

| ¹³C | ~33 | Aliphatic | N1-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides a unique vibrational fingerprint. While a specific spectrum for this exact compound is not publicly available, its characteristic absorption bands can be predicted based on its constituent functional groups and data from analogous indole derivatives. researchgate.net

The structure lacks an N-H bond on the indole ring and the amide nitrogen, meaning the typical N-H stretching vibrations seen in unsubstituted indoles (around 3400 cm⁻¹) will be absent. researchgate.net The presence of methyl groups on both the indole and amide nitrogens introduces specific C-H stretching and bending vibrations. The carbonyl (C=O) group of the tertiary amide is a particularly strong absorber and is crucial for identification. masterorganicchemistry.comucla.edu

Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 | Medium |

| Carbonyl (Amide I) Stretch | Tertiary Amide (C=O) | 1690 - 1630 | Strong |

| Aromatic C=C Stretch | Indole Ring | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bend | Methyl Groups | 1470 - 1450 & 1370-1350 | Medium |

| C-N Stretch | Amide and Indole Ring | 1350 - 1200 | Medium to Strong |

This table is generated based on established infrared absorption data for the constituent functional groups. libretexts.orgorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions in conjugated systems and molecules with non-bonding electrons. The indole ring system of this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.

Studies on various indole derivatives show that their primary absorption occurs in the UV region, typically below 350 nm. For instance, the UV spectrum of methyl 1-methyl-1H-indole-3-carboxylate, a structurally similar compound, shows a maximum absorption (λmax) at 297 nm when measured in methanol. researchgate.net The absorption profile of this compound is expected to be similar, reflecting the electronic structure of the N-methylated indole core conjugated with the carboxamide group. The specific solvent used can influence the exact position of the absorption maxima due to solvatochromic effects.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Solvent |

|---|---|---|---|

| π → π* | Indole conjugated system | ~290 - 300 | Methanol/Ethanol |

This table is predictive, based on data from structurally related indole esters and carboxamides. researchgate.net

X-ray Diffraction Studies (Single Crystal and Powder)

Single Crystal X-ray Diffraction involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is used to construct a detailed electron density map, from which the atomic positions can be determined. For a molecule like this compound, this analysis would confirm the planarity of the indole ring, the geometry of the carboxamide group, and the orientation of the methyl substituents.

Powder X-ray Diffraction (PXRD) is used for polycrystalline or powdered samples. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is invaluable for phase identification, purity analysis, and studying polymorphism.

Although specific crystallographic data for this compound is not available in the cited literature, studies on similar indole derivatives have successfully used these methods to confirm their molecular structures. For example, the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate was solved and refined, confirming the planarity of the molecule and detailing the intermolecular C—H⋯O hydrogen bonds that stabilize the crystal structure. researchgate.net

Typical Parameters Obtained from Single Crystal X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

Mass Spectrometry Imaging Techniques (e.g., MALDI-MSI)

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of molecules within a sample by collecting mass spectra from discrete locations across its surface. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization method particularly well-suited for MSI, enabling the analysis of a wide range of molecules, including synthetic compounds and their metabolites in biological tissues.

In the context of forensic and toxicological analysis, MALDI-MSI has been successfully developed for the direct identification and imaging of indole-3-carboxamide synthetic cannabinoids in hair samples. This approach allows researchers to map the distribution of the parent compound along a strand of hair, providing a timeline of exposure. The technique is sensitive enough to detect substances at the nanogram level.

The process involves coating a sample (e.g., a longitudinal section of a hair) with a chemical matrix that absorbs laser energy. A pulsed laser is then fired at specific points across the sample, causing the matrix and the analyte (this compound) to desorb and ionize. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each point. By compiling the data from all points, a two-dimensional ion-density map is created, showing the precise location and relative abundance of the compound and its metabolites. This method provides a powerful tool for drug supervision and forensic analysis within a wide time window.

Metabolite Profiling and Identification Techniques

Understanding the metabolic fate of a compound is crucial in pharmacology and toxicology. Due to extensive metabolism, parent compounds are often found in very low concentrations or are completely absent in biological samples like urine, making the identification of metabolites essential for detection.

The metabolic profiling of this compound would involve identifying the biotransformations it undergoes in the body. Based on studies of other indole- and indazole-3-carboxamide derivatives, several metabolic pathways are likely. These biotransformations are typically mediated by cytochrome P450 (CYP) enzymes in the liver.

Common analytical platforms for these studies include liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems. These instruments allow for the separation of metabolites from the parent drug and endogenous compounds, followed by their accurate mass measurement and fragmentation analysis (MS/MS) to elucidate their structures.

Potential Metabolic Pathways for this compound

| Biotransformation | Description | Resulting Functional Group |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the indole ring. | Phenolic -OH |

| N-Demethylation | Removal of one or both methyl groups from the amide nitrogen. | Secondary or Primary Amide |

| N-Demethylation | Removal of the methyl group from the indole nitrogen. | Indole N-H |

| Oxidative Metabolism | Oxidation of the methyl groups to form alcohols, then aldehydes, and finally carboxylic acids. | -CH₂OH, -CHO, -COOH |

This table outlines likely metabolic pathways based on established metabolic routes for structurally similar synthetic cannabinoids.

Future Directions and Research Perspectives

Elucidation of Undefined Molecular Targets and Pathways

A primary avenue for future research will be the comprehensive identification and characterization of the molecular targets and signaling pathways modulated by N,1-dimethyl-1H-indole-3-carboxamide. While the broader class of indole-3-carboxamides has been investigated for various biological activities, the specific interactions of this dimethylated derivative remain largely uncharacterized. researchgate.net Advanced chemoproteomic approaches, such as activity-based protein profiling and chemical pulldowns, could be employed to isolate and identify direct binding partners within the cellular proteome.

Subsequent validation of these potential targets through genetic and pharmacological methods will be crucial. Techniques like CRISPR-Cas9-mediated gene knockout or RNA interference can be used to assess the dependence of the compound's effects on the expression of a particular protein. Furthermore, elucidating the downstream signaling cascades affected by this compound will provide a more complete picture of its mechanism of action. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression profiles upon treatment with the compound. Such studies are essential for understanding its polypharmacological profile and for the rational design of more selective and potent analogs. nih.gov

Exploration of Novel Therapeutic Applications (Conceptual)

Building on a deeper understanding of its molecular mechanisms, future research can conceptually explore novel therapeutic applications for this compound. The indole (B1671886) nucleus is a common feature in molecules with antimicrobial and anticancer properties. nih.govnih.gov Therefore, a systematic evaluation of this compound against a broad panel of pathogenic bacteria, fungi, and cancer cell lines could reveal new therapeutic opportunities.

For instance, given the rise of antibiotic resistance, the potential for this compound to act as an antibiotic potentiator, restoring the efficacy of existing antibiotics, is a compelling area of investigation. nih.gov In the context of oncology, its ability to modulate specific signaling pathways could be harnessed for targeted cancer therapy, potentially for tumors that have developed resistance to current treatments. nih.gov Other conceptual applications could include its use as a scaffold for developing agents targeting neurodegenerative diseases or inflammatory disorders, given the diverse biological activities associated with indole derivatives.

Development of Advanced Synthetic Methodologies

The advancement of synthetic methodologies for this compound and its analogs is critical for enabling further research and development. While classical methods for the synthesis of indole-3-carboxamides exist, there is a continuous need for more efficient, scalable, and environmentally friendly approaches. mdpi.comtandfonline.com Future efforts could focus on the development of novel catalytic systems, such as those based on earth-abundant metals, to facilitate key bond-forming reactions. nih.gov

Furthermore, the application of flow chemistry could offer significant advantages in terms of reaction control, safety, and scalability. The development of one-pot or tandem reaction sequences that minimize purification steps would also be highly valuable. frontiersin.org These advanced synthetic strategies will not only facilitate the synthesis of the parent compound but also enable the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic C-H Functionalization | Direct modification of C-H bonds | Increased atom economy, reduced synthetic steps |

| Flow Chemistry | Continuous processing in microreactors | Enhanced reaction control, improved safety and scalability |

| One-Pot Reactions | Multiple transformations in a single vessel | Reduced waste, increased efficiency |

| Photoredox Catalysis | Light-mediated reactions | Access to novel reaction pathways, mild reaction conditions |

Integration of High-Throughput Screening and Computational Approaches

The integration of high-throughput screening (HTS) and computational methods will be instrumental in accelerating the discovery and optimization of this compound-based research leads. nih.govcombichemistry.com HTS allows for the rapid evaluation of large compound libraries against specific biological targets or in phenotypic assays. ewadirect.com This can help to quickly identify initial hits and prioritize compounds for further investigation.

In parallel, computational approaches such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of this compound with its molecular targets. nih.gov These in silico methods can guide the rational design of new derivatives with improved potency and selectivity. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of novel analogs, further streamlining the optimization process. The synergistic use of these experimental and computational tools will be essential for efficiently navigating the complex chemical space surrounding this indole scaffold.

Addressing Challenges in Metabolic Stability and Pharmacokinetic Optimization for Research Leads

A critical aspect of translating any promising research compound into a viable therapeutic candidate is addressing its metabolic stability and pharmacokinetic properties. researchgate.net Early assessment of these parameters is crucial to avoid late-stage failures in drug development. springermedizin.de For research leads derived from this compound, in vitro assays using liver microsomes or hepatocytes can be employed to identify potential metabolic liabilities. frontiersin.org

Once metabolic "hotspots" are identified, medicinal chemistry strategies can be implemented to block these sites of metabolism. acs.org This may involve the introduction of fluorine atoms or other chemical modifications to enhance metabolic stability. dndi.org Furthermore, optimizing physicochemical properties such as solubility and permeability will be essential for achieving favorable pharmacokinetic profiles, including oral bioavailability. nih.gov A systematic approach to pharmacokinetic optimization will be necessary to develop research leads with the desired drug-like properties for in vivo studies. nih.gov

| Parameter | Assessment Method | Optimization Strategy |

| Metabolic Stability | Liver microsome/hepatocyte assays | Introduction of metabolic blockers (e.g., fluorine) |

| Solubility | Kinetic or thermodynamic solubility assays | Introduction of polar functional groups |

| Permeability | PAMPA or Caco-2 cell assays | Modulation of lipophilicity and hydrogen bonding |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | Structural modifications to reduce non-specific binding |

Q & A

Q. What are the established synthetic routes for N,1-dimethyl-1H-indole-3-carboxamide, and how do reaction conditions influence yield?

A common approach involves transition-metal-catalyzed C–H functionalization. For example, a ruthenium- or cobalt-catalyzed protocol using substituted indole precursors and methylating agents can achieve regioselective N-methylation. Evidence from a related indole-3-carboxamide synthesis (e.g., compound 139rg ) demonstrates that reaction time (16 hours), temperature (80–100°C), and solvent polarity (hexane/EtOAc) critically impact purity and yield (59% reported) . Purification via column chromatography with gradients of ethyl acetate in hexane is recommended to isolate the product.

Q. How is the structural integrity of this compound validated post-synthesis?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance, in structurally similar indole-2-carboxamides, diagnostic NMR peaks include:

- ¹H NMR : Methyl groups on the indole nitrogen (δ ~3.49 ppm, singlet) and carboxamide N-methyl (δ ~2.74 ppm, doublet, J = 4.8 Hz) .

- HRMS : Exact mass matching within 1 ppm error (e.g., [M + H]⁺ calculated for C₁₉H₁₉N₂O: 291.1497) . Elemental analysis (C, H, N) should align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound analogs?

Discrepancies in biological assays (e.g., antimicrobial vs. inactive results) may arise from substituent positioning or stereoelectronic effects. For example:

- Fluorination at the indole 5-position (as in 11b ) enhances Mycobacterium inhibition by improving membrane permeability .

- Contrastingly, bulky substituents (e.g., benzoylphenethyl groups) may sterically hinder target binding despite favorable in vitro activity . Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions and validate findings with orthogonal assays (e.g., SPR, ITC).

Q. What experimental strategies optimize the photostability and reactivity of photoactivatable indole-3-carboxamide probes?

Photoaffinity labeling derivatives (e.g., azidomethyl or benzophenone-modified analogs) require:

- Controlled UV irradiation (λ = 365 nm, 5–10 min) to activate diazirine or azide groups without degrading the indole core .

- Quenching with radical scavengers (e.g., β-mercaptoethanol) post-irradiation to minimize nonspecific crosslinking . LC-MS/MS can confirm covalent adduct formation with target proteins .

Q. How do regulatory frameworks influence the design of indole-3-carboxamide analogs for neurological targets?

Structural features triggering regulatory scrutiny (e.g., Schedule I classification) include:

- Substitution at the indole nitrogen with cycloalkylmethyl or benzyl groups .

- Adamantane or naphthyl motifs at the carboxamide nitrogen . To avoid legal restrictions, prioritize modifications compliant with the U.S. Controlled Substances Act, such as cyclopropyl or unsubstituted phenyl groups .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its positional isomers?

- 2D NMR (HSQC, HMBC) : Correlate methyl group protons (δ ~2.7–3.5 ppm) to adjacent carbons, distinguishing N-methylation (e.g., indole N1 vs. carboxamide N-methyl) .

- X-ray crystallography : Resolve ambiguity in regiochemistry, as seen in analogs like 35c , where the hydroxymethyl group’s position was confirmed via crystal packing .

Q. How can researchers address low yields in large-scale indole-3-carboxamide synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves yield by 15–20% .

- Flow chemistry : Enhances reproducibility for halogenated intermediates (e.g., 5-chloro-indole derivatives) by minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.